Ethyl 2-fluoro-3-iodobenzoate
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Overview
Description
Ethyl 2-fluoro-3-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-iodobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-3-iodobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluoro-3-aminobenzoate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 2-fluoro-3-iodobenzoic acid.
Major Products Formed:
Substitution Reactions: Ethyl 2-fluoro-3-azidobenzoate, ethyl 2-fluoro-3-cyanobenzoate
Reduction Reactions: Ethyl 2-fluoro-3-aminobenzoate
Oxidation Reactions: Ethyl 2-fluoro-3-iodobenzoic acid
Scientific Research Applications
Ethyl 2-fluoro-3-iodobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its chemical structure and the nature of the target enzyme. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Ethyl 2-fluoro-3-iodobenzoate can be compared with other similar compounds, such as:
- Ethyl 2-fluoro-4-iodobenzoate
- Ethyl 2-fluoro-3-bromobenzoate
- Ethyl 2-fluoro-3-chlorobenzoate
Uniqueness: The presence of both fluorine and iodine atoms in the benzene ring of this compound makes it unique compared to other similar compounds. This unique combination of halogens can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
ethyl 2-fluoro-3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYTBVMFDLMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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